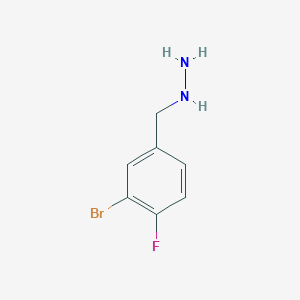
3-Bromo-4-fluoro-benzyl-hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-4-fluoro-benzyl-hydrazine: is an organic compound that belongs to the class of benzyl hydrazines It is characterized by the presence of bromine and fluorine atoms attached to a benzyl hydrazine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluoro-benzyl-hydrazine typically involves the reaction of 3-Bromo-4-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired hydrazine derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromo-4-fluoro-benzyl-hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of azides or nitroso derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzyl hydrazines with various functional groups.
Applications De Recherche Scientifique
Chemistry: 3-Bromo-4-fluoro-benzyl-hydrazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other derivatives.
Biology: In biological research, this compound can be used to study the effects of halogenated benzyl hydrazines on biological systems. It may also be used in the development of new pharmaceuticals with potential therapeutic applications.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development. It can be explored for its potential as an anticancer, antiviral, or antimicrobial agent.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Bromo-4-fluoro-benzyl-hydrazine involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The hydrazine moiety can participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.
Comparaison Avec Des Composés Similaires
3-Bromo-4-fluorobenzaldehyde: A precursor in the synthesis of 3-Bromo-4-fluoro-benzyl-hydrazine.
4-Bromo-3-fluorobenzylamine: A structurally similar compound with different functional groups.
3-Bromo-4-fluorophenylhydrazine: Another hydrazine derivative with similar halogenation patterns.
Uniqueness: this compound is unique due to the specific combination of bromine and fluorine atoms on the benzyl hydrazine scaffold. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
887596-68-1 |
|---|---|
Formule moléculaire |
C7H8BrFN2 |
Poids moléculaire |
219.05 g/mol |
Nom IUPAC |
(3-bromo-4-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H8BrFN2/c8-6-3-5(4-11-10)1-2-7(6)9/h1-3,11H,4,10H2 |
Clé InChI |
ZPPUZUUYQYNBHT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CNN)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-Benzylpiperidin-4-yl)[4-(2,3-dimethylphenyl)piperazin-1-yl]methanone](/img/structure/B12445603.png)
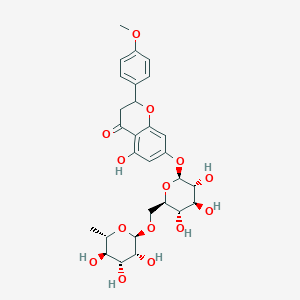
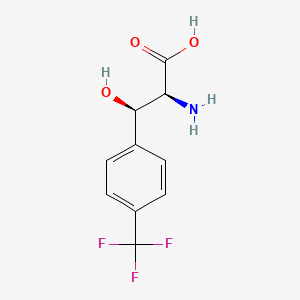
![2-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]-5-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12445617.png)
![2-({6-amino-4-[4-(benzyloxy)phenyl]-3,5-dicyanopyridin-2-yl}sulfanyl)-N-(4-bromophenyl)acetamide](/img/structure/B12445619.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide](/img/structure/B12445632.png)
![6-(4-Methylphenyl)benzo[a]phenazin-5-yl acetate](/img/structure/B12445637.png)
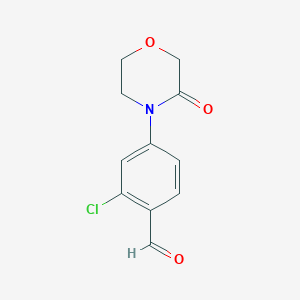
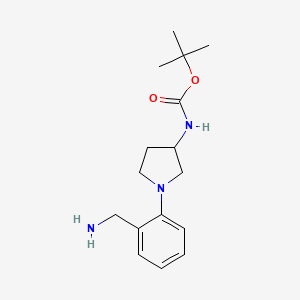


![1-[4-Amino-3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B12445672.png)

